molecular formula C14H18FN3O2S B10924378 N-(3,4-Dimethylphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide

N-(3,4-Dimethylphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10924378
M. Wt: 311.38 g/mol
InChI Key: IWFJQBREMOMVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials One common route involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative This intermediate is then subjected to sulfonation using chlorosulfonic acid, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N~4~-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • N-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-CARBONAMIDE

Uniqueness

N~4~-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, is known to enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C14H18FN3O2S

Molecular Weight

311.38 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-ethyl-5-fluoro-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H18FN3O2S/c1-5-18-14(15)13(11(4)16-18)21(19,20)17-12-7-6-9(2)10(3)8-12/h6-8,17H,5H2,1-4H3

InChI Key

IWFJQBREMOMVEN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC(=C(C=C2)C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.